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molecular formula C11H13IN4O2 B1504409 Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

Cat. No. B1504409
M. Wt: 360.15 g/mol
InChI Key: JNBWFNHTONZUNA-UHFFFAOYSA-N
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Patent
US08034812B2

Procedure details

To a suspension of tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate (10.2 g, 28.3 mmol) in ethyl acetate (50 mL) was added 4N hydrochloric acid/ethyl acetate (75 mL), and the mixture was stirred at room temperature for 4 hr. Diethyl ether (200 mL) was added to the reaction mixture, and the precipitate was filtrated. After washing with saturated aqueous sodium hydrogencarbonate solution, the filtrate was washed with water, acetonitrile and diethyl ether to give the title compound (4.9 g, 67%) as a green powder.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH:11]C(=O)OC(C)(C)C)[N:10]=2)[N:7]=1.Cl.C(OCC)(=O)C.C(OCC)C>C(OCC)(=O)C>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH2:11])[N:10]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
IC=1C=CC=2N(N1)C=C(N2)NC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtrated
WASH
Type
WASH
Details
After washing with saturated aqueous sodium hydrogencarbonate solution
WASH
Type
WASH
Details
the filtrate was washed with water, acetonitrile and diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC=1C=CC=2N(N1)C=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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